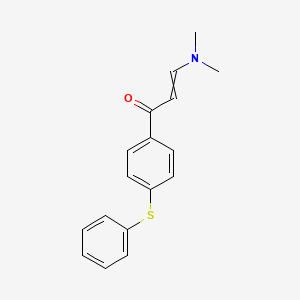![molecular formula C19H17NO2 B14801878 2-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-methylphenol](/img/structure/B14801878.png)
2-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-methoxy-1-naphthyl)methylene]amino}-5-methylphenol is an organic compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a methoxy group attached to a naphthyl ring, a methylene bridge, and an amino group linked to a methylphenol moiety. This compound is of interest due to its potential biological activities and its role in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2-methoxy-1-naphthyl)methylene]amino}-5-methylphenol typically involves the condensation reaction between 2-methoxy-1-naphthaldehyde and 5-methyl-2-aminophenol. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imine group, converting it into an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 2-{[(2-methoxy-1-naphthyl)methylene]amino}-5-methylbenzoic acid.
Reduction: Formation of 2-{[(2-methoxy-1-naphthyl)methyl]amino}-5-methylphenol.
Substitution: Formation of halogenated derivatives such as 2-{[(2-methoxy-1-naphthyl)methylene]amino}-5-methyl-4-bromophenol.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-{[(2-methoxy-1-naphthyl)methylene]amino}-5-methylphenol exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
- 2-{[(2-hydroxy-1-naphthyl)methylene]amino}-5-methylphenol
- 2-{[(2-methoxy-1-naphthyl)methylene]amino}-4-methylphenol
- 2-{[(2-methoxy-1-naphthyl)methylene]amino}-5-ethylphenol
Comparison: Compared to its analogs, 2-{[(2-methoxy-1-naphthyl)methylene]amino}-5-methylphenol is unique due to the presence of the methoxy group on the naphthyl ring, which can influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C19H17NO2 |
|---|---|
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
2-[(2-methoxynaphthalen-1-yl)methylideneamino]-5-methylphenol |
InChI |
InChI=1S/C19H17NO2/c1-13-7-9-17(18(21)11-13)20-12-16-15-6-4-3-5-14(15)8-10-19(16)22-2/h3-12,21H,1-2H3 |
Clé InChI |
WFAJMHYPBDLCCN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B14801802.png)
![Tert-butyl 3-[2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14801808.png)
![4-oxo-N-phenyl-4-{2-[(2E)-3-phenylprop-2-enoyl]hydrazinyl}butanamide](/img/structure/B14801815.png)
![(2S)-3-[Bis(phenylmethyl)amino]-2-fluoro-1-propanol](/img/structure/B14801821.png)
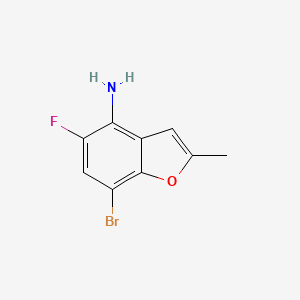
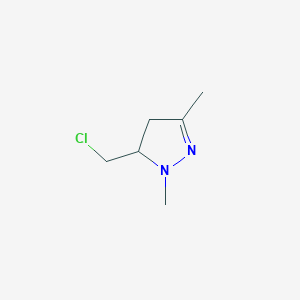
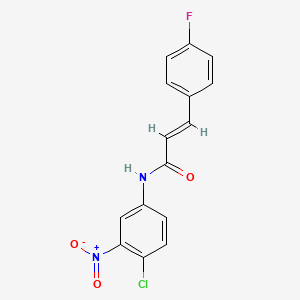
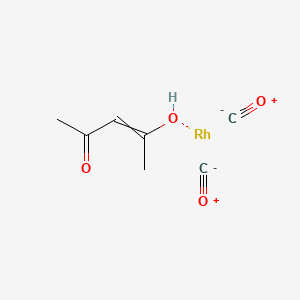
![N-(2-chlorophenyl)-4-{2-[(2-nitrophenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14801844.png)
![(13S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14801852.png)
![2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)-6-[[(1S,2R,10R,16S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14801854.png)


